molecular formula C5H10O<br>(CH3)2CHCH2CHO<br>C5H10O B047997 Isovaleraldehyde CAS No. 590-86-3

Isovaleraldehyde

Cat. No.: B047997
CAS No.: 590-86-3
M. Wt: 86.13 g/mol
InChI Key: YGHRJJRRZDOVPD-UHFFFAOYSA-N
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Description

Isovaleraldehyde is one of the flavor compounds identified in wheat, corn-grits and tequila.
This compound is an attractant and its interaction with zoospores of the fungus Phytophthora palmivora has been studied by binding techniques.
3-Methylbutanal, also known as this compound or iso-C4H9CHO, belongs to the class of organic compounds known as alpha-hydrogen aldehydes. These are aldehydes with the general formula HC(H)(R)C(=O)H, where R is an organyl group. 3-Methylbutanal exists as a solid, soluble (in water), and an extremely weak acidic (essentially neutral) compound (based on its pKa). 3-Methylbutanal has been detected in most biofluids, including feces, cerebrospinal fluid, saliva, and blood. 3-Methylbutanal exists in all eukaryotes, ranging from yeast to humans. 3-Methylbutanal is an aldehydic, chocolate, and ethereal tasting compound that can be found in a number of food items such as kombu, allspice, carrot, and brazil nut. This makes 3-methylbutanal a potential biomarker for the consumption of these food products. 3-Methylbutanal has been found to be associated with the diseases known as hepatic encephalopathy;  3-methylbutanal has also been linked to the inborn metabolic disorders including celiac disease.
3-methylbutanal is a methylbutanal that is butanal substituted by a methyl group at position 3. It occurs as a volatile constituent in olives. It has a role as a flavouring agent, a plant metabolite, a volatile oil component and a Saccharomyces cerevisiae metabolite.
This compound is a colorless liquid with a weak suffocating odor. Floats on water. Produces an irritating vapor. (USCG, 1999)

Mechanism of Action

Target of Action

Isovaleraldehyde, also known as 3-methylbutanal , primarily targets the brain-derived neurotrophic factor (BDNF) and the cAMP-response-element-binding protein (CREB) . BDNF plays a significant role in memory formation and neuronal cell survival .

Mode of Action

This compound interacts with its targets by upregulating BDNF mRNA expression and promoting CREB phosphorylation . This interaction is facilitated through a cAMP-dependent protein kinase (PKA)-dependent mechanism .

Biochemical Pathways

This compound affects the PKA–CREB axis, leading to the upregulation of BDNF . This upregulation of BDNF can have downstream effects on memory formation and neuronal cell survival .

Pharmacokinetics

It is known that this compound is a volatile compound , suggesting that it may be rapidly absorbed and distributed in the body. It is also soluble in alcohol and ether, but only slightly soluble in water , which could impact its bioavailability.

Result of Action

The upregulation of BDNF by this compound can lead to improved memory formation and increased neuronal cell survival . In addition, this compound has been associated with a reduced risk of metabolic syndrome .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its volatility suggests that it could be easily evaporated or degraded in certain environments. Furthermore, its solubility in alcohol and ether could affect its stability and efficacy in different biological systems.

Biochemical Analysis

Biochemical Properties

Isovaleraldehyde undergoes metabolic processing in the body through various pathways . One primary route of metabolism for aldehydes like this compound is oxidation by the enzyme aldehyde dehydrogenase (ALDH), which converts them into their corresponding carboxylic acids . For this compound, this oxidation process results in the formation of isovaleric acid, a metabolite that can be further broken down through the fatty acid oxidation pathway or enter the Krebs cycle for energy production .

Cellular Effects

This compound has been found to have effects on various cellular processes. For instance, it has been shown to upregulate brain-derived neurotrophic factor (BDNF) expression, which plays a significant role in memory formation and neuronal cell survival . This compound also promoted CREB phosphorylation through a cAMP-dependent protein kinase (PKA)-dependent mechanism .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It can promote CREB phosphorylation through a cAMP-dependent protein kinase (PKA)-dependent mechanism . This suggests that this compound could influence gene expression and cellular signaling pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, in a study involving the photocatalytic degradation of this compound, it was observed that the removal capacity of this compound increased with time .

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are limited, it has been observed that both moderate and high concentrations of this compound were associated with the risk of metabolic syndrome in adults . This suggests that different dosages of this compound could have varying effects, potentially including toxic or adverse effects at high doses.

Metabolic Pathways

This compound is involved in various metabolic pathways. As mentioned earlier, one primary route of metabolism for this compound is oxidation by the enzyme aldehyde dehydrogenase (ALDH), which converts it into isovaleric acid . This metabolite can then be further broken down through the fatty acid oxidation pathway or enter the Krebs cycle for energy production .

Properties

IUPAC Name

3-methylbutanal
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InChI

InChI=1S/C5H10O/c1-5(2)3-4-6/h4-5H,3H2,1-2H3
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InChI Key

YGHRJJRRZDOVPD-UHFFFAOYSA-N
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Canonical SMILES

CC(C)CC=O
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Molecular Formula

C5H10O
Record name ISOVALERALDEHYDE
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DSSTOX Substance ID

DTXSID1021619
Record name 3-Methylbutanal
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Molecular Weight

86.13 g/mol
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Physical Description

Isovaleraldehyde is a colorless liquid with a weak suffocating odor. Floats on water. Produces an irritating vapor. (USCG, 1999), Liquid, Colorless liquid with a pungent odor like apples; [Merck Index], COLOURLESS LIQUID WITH PUNGENT ODOUR., colourless to yellow liquid with a fruity, fatty, animal, almond odour
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Boiling Point

198.5 °F at 760 mmHg (USCG, 1999), 92.5 °C, 90.00 to 93.00 °C. @ 760.00 mm Hg
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Flash Point

55 °F (est.) (USCG, 1999), 48 °F (9 °C) open cup, -3 °C c.c.
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Solubility

Slightly soluble in water; soluble in ethanol, ethyl ether, Miscible with alcohol, ether, SOL IN PROPYLENE GLYCOL AND OILS, In water, 1,400 mg/L at 20 °C, 14 mg/mL at 20 °C, Solubility in water, g/100ml: 2 (poor), soluble in water
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Density

0.785 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7977 g/cu cm at 20 °C, Relative density (water = 1): 0.8, 0.795-0.815 (20°/20°)
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Vapor Density

2.96 (Air = 1), Relative vapor density (air = 1): 3.0
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Vapor Pressure

50.0 [mmHg], 50 mm Hg at approx 25 °C, Vapor pressure, kPa at 20 °C: 6.1
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Mechanism of Action

...inhibits oxidation of other mitochondrial substrates, including acetaldehyde, ...Isovaleraldehyde is also a degradation product of leucine that is associated with hepatic encephalopathy.
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Color/Form

Colorless liquid

CAS No.

590-86-3, 26140-47-6
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Melting Point

-60 °F (USCG, 1999), -51 °C
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Synthesis routes and methods I

Procedure details

The autoclave was charged with 350 ml of a dioctyl phthalate solution containing 4.0 mg (0.00054 mml) of Rh4 (CO)12 and 0.173 g (0.856 mml) of ##STR23## and with 130 g (1.512 moles) of 2-methyl-1-buten-4ol. After thoroughly purging the autoclave with a mixed H2 /CO gas (1/1 in molar ratio), the reaction was carried out at a pressure of 140 kg/cm2 (absolute pressure) resulting from a mixed H2 /CO gas (1/1 in molar ratio) and at a temperature of 100° C., with stirring, for 4 hours. After the reaction, a very small amount of the reaction mixture was taken out and analyzed by gas chromatography, to show that 0.045 mole of the 2-methyl-1-buten-4-ol remained unreacted (the conversion being 97%), that the yield of 2-hydroxy-4-methyltetrahydropyran was 1.320 moles, and that the yields of 2-methyl-2-buten-4-ol and isovaleraldehyde were 0.058 and 0.073 mole, respectively.
Quantity
0.045 mol
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Synthesis routes and methods II

Procedure details

The procedure of example 2 is repeated, i.e. 1125 kg/h of aldehyde are introduced and the total amount of 220 kg/h of O2 is introduced in the first stage, but 3-methylbutanal is used instead of valeraldehyde. The 3-methylbutanal is obtained by hydroformylation of isobutene and purified by distillation. It comprises at least 99% by weight of 3-methylbutanal. For the start-up, the reactor is filled with 3-methylbutyric acid rather than with valeric acid.
[Compound]
Name
aldehyde
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isovaleraldehyde
Reactant of Route 2
Isovaleraldehyde
Reactant of Route 3
Isovaleraldehyde
Reactant of Route 4
Isovaleraldehyde
Reactant of Route 5
Isovaleraldehyde
Reactant of Route 6
Isovaleraldehyde

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